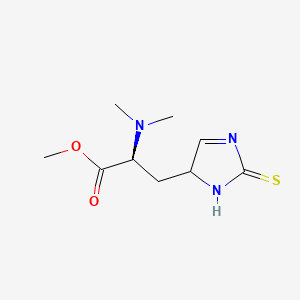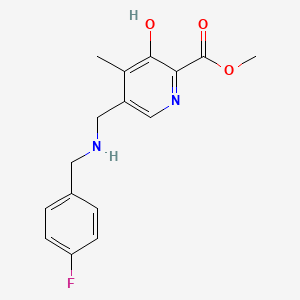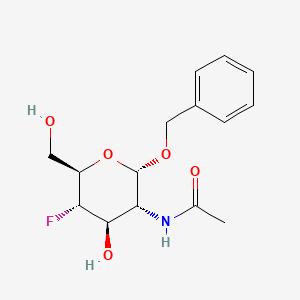
1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)- (9CI) is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes an imidazole ring, a propanoic acid chain, and a thioxo group. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)- typically involves multiple steps, including the formation of the imidazole ring and the introduction of the thioxo group. Common synthetic routes may include:
Cyclization reactions: Formation of the imidazole ring through cyclization of appropriate precursors.
Thioxo group introduction: Incorporation of the thioxo group using sulfur-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)- can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction of the imidazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the imidazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced imidazole derivatives.
Substitution products: Halogenated or alkylated imidazole derivatives.
Aplicaciones Científicas De Investigación
1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)- involves its interaction with specific molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the thioxo group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1H-Imidazole-4-propanoic acid: A simpler derivative without the thioxo group.
4-Imidazoleacetic acid: Contains an acetic acid chain instead of a propanoic acid chain.
4-Imidazolecarboxylic acid: Features a carboxylic acid group directly attached to the imidazole ring.
Uniqueness
1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)- is unique due to the presence of the thioxo group and the specific arrangement of functional groups. This unique structure imparts distinctive chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H15N3O2S |
|---|---|
Peso molecular |
229.30 g/mol |
Nombre IUPAC |
methyl (2S)-2-(dimethylamino)-3-(2-sulfanylidene-1,5-dihydroimidazol-5-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2S/c1-12(2)7(8(13)14-3)4-6-5-10-9(15)11-6/h5-7H,4H2,1-3H3,(H,11,15)/t6?,7-/m0/s1 |
Clave InChI |
YQPIMJFHCWZXTC-MLWJPKLSSA-N |
SMILES isomérico |
CN(C)[C@@H](CC1C=NC(=S)N1)C(=O)OC |
SMILES canónico |
CN(C)C(CC1C=NC(=S)N1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-[[(triphenylmethyl)thio]methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B12338245.png)



![2-(4'-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12338266.png)

![(2R,3R,4S)-4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B12338274.png)



![4-[trans-4-(Trans-4-pentylclohexyl) cyclohexyl]benzonetrile](/img/structure/B12338292.png)



